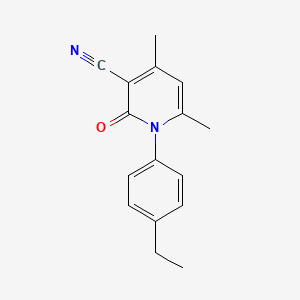

1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a cyano group at position 3, a 4-ethylphenyl substituent at position 1, and methyl groups at positions 4 and 4. Its core structure is characterized by a 2-oxo-1,2-dihydropyridine scaffold, which is associated with diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

1-(4-ethylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-4-13-5-7-14(8-6-13)18-12(3)9-11(2)15(10-17)16(18)19/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZMANSKGWMVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC(=C(C2=O)C#N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate enamine. This intermediate is then cyclized under acidic conditions to form the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to increase yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common, where the pyridine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols or amines

Substitution: Halogenated pyridines or other substituted pyridines

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally related pyridine-3-carbonitrile derivatives (Table 1), focusing on substituent effects and physicochemical properties:

Table 1: Structural and Physicochemical Properties of Analogous Compounds

*US: Ultrasonically assisted synthesis.

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in the 4-fluorophenyl analog) enhance thermal stability, while bulky substituents (e.g., thiadiazole or acetyl groups) reduce solubility .

- Synthetic Efficiency : Ultrasonication or microwave-assisted methods (e.g., for 4-acetylphenyl derivative) improve yields (94% vs. 80–85% under conventional heating) .

Key Findings :

- Anticancer Activity : Thiadiazole-linked derivatives exhibit potent cytotoxicity (IC50: ~12.5 μM) via EGFR TK inhibition, supported by molecular docking studies .

- Antioxidant and Antimicrobial Effects : Schiff base derivatives (e.g., dimethoxybenzylidene analog) show dual antioxidant and antifungal activities due to electron-rich aromatic systems .

- Structural-Activity Relationship (SAR) : The presence of heterocyclic moieties (e.g., thiadiazole) enhances binding to kinase domains, while acetyl or methoxy groups improve bioavailability and membrane permeability .

Molecular Docking and Mechanistic Insights

- EGFR TK Inhibition : Thiadiazole and pyridone hybrids (e.g., compound 4a in ) exhibit strong binding to EGFR’s ATP-binding pocket (docking scores: −8.5 to −9.5 kcal/mol) via hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .

- Antimicrobial Targets: Schiff base derivatives disrupt fungal ergosterol biosynthesis by interacting with Lanosterol 14α-demethylase (CYP51), as evidenced by docking studies .

Biological Activity

1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound is characterized by the following molecular structure:

- Molecular Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent research highlights the compound's potent anticancer properties. A study evaluated various derivatives of 1,2-dihydropyridine and found that certain analogs exhibited significant cytotoxic effects against human tumor cell lines. Notably, one derivative demonstrated an IC50 value 2.5 times lower than doxorubicin against the HT29 colon carcinoma cell line, indicating a promising potential for cancer therapy .

Antimicrobial Activity

The compound has shown notable antimicrobial effects. In a series of tests against different bacterial strains, it exhibited activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli. The highest antimicrobial potential was recorded for a specific analog that also demonstrated antifungal activity similar to clotrimazole .

The mechanism underlying the biological activities of this compound involves several pathways:

- Inhibition of Methyltransferases : The compound acts as a selective inhibitor of EZH2 methyltransferase, which plays a critical role in gene regulation and cancer progression .

- Antioxidant Properties : It has been suggested that its antioxidant properties contribute to its neuroprotective effects, potentially mitigating oxidative stress-related damage in neuronal cells.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic potential of various derivatives, it was found that compounds with specific substituents on the pyridine ring exhibited enhanced activity against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications at the 4 and 6 positions significantly influenced potency .

Study 2: Antimicrobial Profile

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates. The results indicated that it not only inhibited bacterial growth but also demonstrated biofilm disruption capabilities, which is crucial for treating chronic infections caused by biofilm-forming pathogens .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical procedure involves reacting 2-cyano-N-(4-ethylphenyl)acetamide with acetylacetone in absolute ethanol using piperidine as a catalyst. After refluxing for 5 hours, the product is recrystallized from ethanol, yielding ~50% . Alternative methods include:

- Multicomponent reactions : Combining acetophenone derivatives, aromatic aldehydes, ammonium acetate, and malononitrile in ethanol, achieving yields >70% .

- Nitration : Treating 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with nitric and sulfuric acids in acetic acid at 50°C, followed by crystallization .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- IR/NMR : Bands at 2218 cm⁻¹ (C≡N stretch) and 1751 cm⁻¹ (C=O) in IR. H NMR peaks at δ 2.10–2.20 (m, 4H, CH) and 6.96–7.53 (m, 5H, aromatic) confirm substituent positions .

- X-ray crystallography : Monoclinic crystal system (space group ), with unit cell parameters Å, Å, Å. The dihedral angle between the pyridine and benzene rings is 85.33°, indicating near-perpendicular orientation .

Q. What structural features influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : The planar 1,2-dihydropyridine ring facilitates π-π stacking, while the 4-ethylphenyl group introduces steric effects. C–H···O hydrogen bonds (e.g., C4–H4A···O1, 2.42 Å) stabilize crystal packing into 1D chains along the -axis .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For analogous pyridone derivatives, HOMO localization on the pyridine ring and LUMO on the nitrile group suggests electrophilic reactivity at C3, aligning with experimental nitration and substitution patterns .

Q. What methodologies are employed to evaluate its biological activity, such as anticancer potential?

- Methodological Answer :

- In vitro assays : Cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC values compared to reference drugs like doxorubicin .

- Molecular docking : Simulating binding to targets like p38α MAP kinase (PDB: 1OUK). Derivatives with 4,6-diaryl substitutions show IC values as low as 0.07 µM, attributed to hydrophobic interactions with kinase active sites .

Q. How do reaction conditions (e.g., solvent, catalyst) impact synthetic yield and purity?

- Methodological Answer :

- Catalyst optimization : Piperidine in ethanol improves cyclocondensation efficiency (50% yield) compared to KOH in methanol (30–40%) .

- Solvent effects : Glacial acetic acid enhances nitration regioselectivity by stabilizing intermediates via hydrogen bonding .

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Cross-validation using complementary techniques:

- X-ray vs. NMR : Discrepancies in methyl group chemical shifts (δ 1.02–1.29 ppm) are resolved by crystallographic refinement, confirming axial vs. equatorial conformations .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., 252.31 for [M+H]), distinguishing isomers .

Q. How is the compound utilized in multicomponent reactions to synthesize bioactive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.